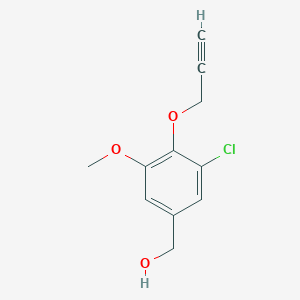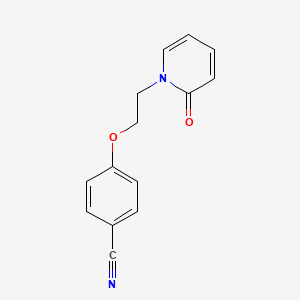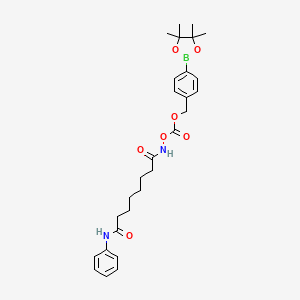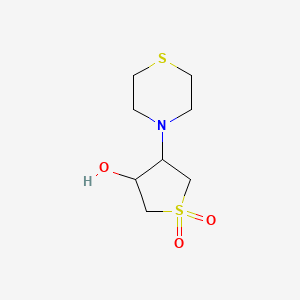
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylureido moiety, and an isopropylacetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopentylamine with methyl isocyanate to form 3-cyclopentyl-1-methylurea. This intermediate is then reacted with N-isopropylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amides.
科学的研究の応用
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Cyclopentyl-1-methylurea: A precursor in the synthesis of the target compound.
N-isopropylacetamide: Another precursor used in the synthesis.
Cyclopentylamine: A related compound with a similar cyclopentyl group.
Uniqueness
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
2-[cyclopentylcarbamoyl(methyl)amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)13-11(16)8-15(3)12(17)14-10-6-4-5-7-10/h9-10H,4-8H2,1-3H3,(H,13,16)(H,14,17) |
InChIキー |
NXQCOMGRRQTJJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN(C)C(=O)NC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)

![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)

![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)

![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
